molecular formula C6H12N4 B13301736 [(Dimethyl-1H-1,2,3-triazol-4-yl)methyl](methyl)amine

[(Dimethyl-1H-1,2,3-triazol-4-yl)methyl](methyl)amine

Cat. No.: B13301736
M. Wt: 140.19 g/mol
InChI Key: AKOKKEKDPXQBGB-UHFFFAOYSA-N
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Description

(Dimethyl-1H-1,2,3-triazol-4-yl)methylamine is a compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is known for its stability and versatility in various chemical reactions, making it a valuable component in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Dimethyl-1H-1,2,3-triazol-4-yl)methylamine typically involves the click reaction between tripropargylamine and benzyl azide . This reaction is catalyzed by copper (I) ions and proceeds under mild conditions, making it an efficient and straightforward method for producing the compound.

Industrial Production Methods

While specific industrial production methods for (Dimethyl-1H-1,2,3-triazol-4-yl)methylamine are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

(Dimethyl-1H-1,2,3-triazol-4-yl)methylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, which can be useful in various chemical processes.

    Reduction: Reduction reactions can convert the compound into different reduced forms, which may have unique properties and applications.

    Substitution: The triazole ring allows for substitution reactions, where different functional groups can be introduced to modify the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

(Dimethyl-1H-1,2,3-triazol-4-yl)methylamine has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Dimethyl-1H-1,2,3-triazol-4-yl)methylamine is unique due to its specific substitution pattern on the triazole ring, which can influence its reactivity and stability. This makes it particularly useful in certain catalytic applications where other triazole derivatives may not perform as effectively.

Properties

Molecular Formula

C6H12N4

Molecular Weight

140.19 g/mol

IUPAC Name

1-(1,5-dimethyltriazol-4-yl)-N-methylmethanamine

InChI

InChI=1S/C6H12N4/c1-5-6(4-7-2)8-9-10(5)3/h7H,4H2,1-3H3

InChI Key

AKOKKEKDPXQBGB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=NN1C)CNC

Origin of Product

United States

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